molecular formula C15H20BClO4 B1456486 Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 849934-95-8

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B1456486
M. Wt: 310.6 g/mol
InChI Key: SGIQMJIVHOIJJX-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the formula C15H20BClO4 . It is commonly used in the pharmaceutical and chemical industries .


Synthesis Analysis

The compound can be synthesized through a five-step substitution reaction . The process involves the use of potassium acetate, water, dimethyl sulfoxide, and bis(pinacol)diborane . The yield of this synthesis process is approximately 83% .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is moderately soluble with a Log S (SILICOS-IT) of -5.08 .

Scientific Research Applications

  • Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis

    • Summary: Two phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
    • Method: The compounds were synthesized and their single crystals were grown from hexane and petroleum ether. The molecular structure was optimized by DFT and confirmed by X-ray single crystal diffraction .
    • Results: The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Synthesis of Organic Compounds

    • Summary: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Method: The compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Results: The process results in the formation of useful glycosyl donors and ligands .
  • Study of Enzyme Kinetics, Protein-Protein Interactions, and the Structure and Function of Proteins and Nucleic Acids

    • Summary: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
    • Method: The compound is used in various experimental procedures to study enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
    • Results: The outcomes of these studies contribute to our understanding of enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
  • Synthesis, Optical, and Electrochemical Properties of Novel Copolymers

    • Summary: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method: The compound is used in the synthesis of novel copolymers, and its optical and electrochemical properties are studied .
    • Results: The study contributes to the understanding of the synthesis, optical, and electrochemical properties of novel copolymers .
  • Synthesis of Indolo-Fused Heterocyclic Inhibitors

    • Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
    • Method: The compound is used as a reactant in the synthesis process .
    • Results: The synthesis results in indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
  • Borylation and Hydroboration Reactions

    • Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The compound is used as a reactant in the borylation and hydroboration reactions .
    • Results: The reactions result in the formation of pinacol benzyl boronate and hydroborated alkyl or aryl alkynes and alkenes .
  • Synthesis of Indolo-Fused Heterocyclic Inhibitors

    • Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
    • Method: The compound is used as a reactant in the synthesis process .
    • Results: The synthesis results in indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
  • Borylation and Hydroboration Reactions

    • Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The compound is used as a reactant in the borylation and hydroboration reactions .
    • Results: The reactions result in the formation of pinacol benzyl boronate and hydroborated alkyl or aryl alkynes and alkenes .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements including H302 . Precautionary measures include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIQMJIVHOIJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Reactant of Route 6
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Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

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